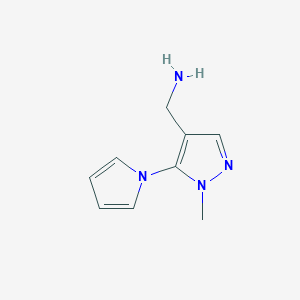

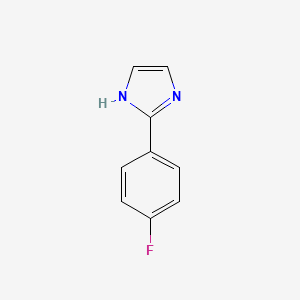

2-(4-fluorophenyl)-1H-imidazole

説明

The compound “2-(4-fluorophenyl)-1H-imidazole” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms . Fluorophenyl groups, such as the 4-fluorophenyl group in this compound, are commonly used in medicinal chemistry due to their ability to modify the biological activity of various compounds .

Synthesis Analysis

While specific synthesis methods for “2-(4-fluorophenyl)-1H-imidazole” were not found, imidazoles are generally synthesized through the condensation of aldehydes or ketones with ammonia or primary amines .Molecular Structure Analysis

The molecular structure of “2-(4-fluorophenyl)-1H-imidazole” would likely involve a five-membered imidazole ring attached to a phenyl ring via a single bond. The phenyl ring would have a fluorine atom attached at the 4-position .科学的研究の応用

Fluorescence Interaction Studies

- Fluorescence Interaction with Bovine Serum Albumin : The compound 2-(4-fluorophenyl)-1H-imidazole (FPPI) demonstrates a strong ability to quench the fluorescence of bovine serum albumin (BSA), indicating a stable complex formation via electrostatic interactions. This interaction is significant for understanding protein binding and molecular interactions in biological systems (Jayabharathi et al., 2012).

Antifungal and Antibacterial Applications

- Antifungal Activity of Flutrimazole : Flutrimazole, a derivative of 2-(4-fluorophenyl)-1H-imidazole, displays potent antifungal properties against a range of pathogens, including dermatophytes, filamentous fungi, and yeasts. Its effectiveness is comparable to other imidazole antifungals, such as clotrimazole, and it shares the same mechanism of action by inhibiting fungal lanosterol 14 alpha-demethylase (García Rafanell et al., 1992).

Chemical and Structural Analysis

- Magnetic Resonance and Mass Spectrometric Characterization : α,α-bis(4-fluorophenyl)-β-methyl-1H-imidazole-1-ethanol, a related compound, has been characterized using magnetic resonance and mass spectrometry. This provides insights into the molecular structure and orientation of the compound, which is crucial for understanding its chemical properties and potential applications (Diaz et al., 2020).

Synthesis and Design of Novel Derivatives

- Design and Evaluation of Anticonvulsant Derivatives : Novel derivatives of 2-(1H-imidazole-1-yl)-1-aryl-substituted ethane-1-one have been synthesized and evaluated for their anticonvulsant activity. This research contributes to the development of new therapeutic agents targeting seizure disorders (Çalış et al., 2011).

Kinase Inhibition for Therapeutic Applications

- Inhibition of Kinases for Cancer Therapy : Novel 4-(4'-fluorophenyl)imidazoles have been developed as selective inhibitors of p38α MAPK, CK1δ, and JAK2 kinases. These compounds have potential applications in cancer therapy due to their improved water solubility and selective inhibition properties (Seerden et al., 2014).

Photophysical and Electrochemical Properties

- Fluorescence Enhancement and Quenching Studies : The interaction of 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole with TiO2 nanoparticles shows significant fluorescence quenching or enhancement depending on the type of TiO2. This is crucial for developing photophysical applications and understanding electron transfer processes (Karunakaran et al., 2013).

特性

IUPAC Name |

2-(4-fluorophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIYLLQEFVPNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471609 | |

| Record name | 2-(4-fluorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-1H-imidazole | |

CAS RN |

4278-08-4 | |

| Record name | 2-(4-fluorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

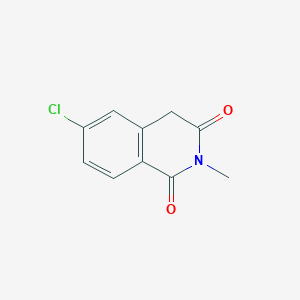

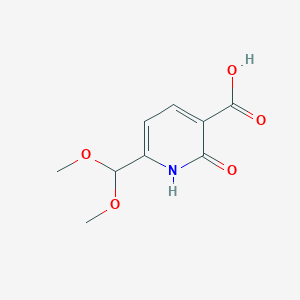

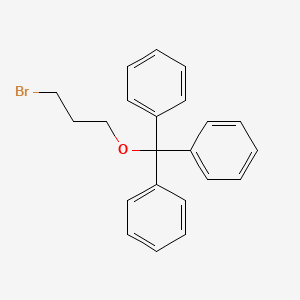

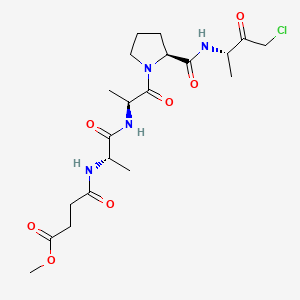

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1365128.png)

![Chloromethyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B1365146.png)